(1-Benzhydryl-3-methylazetidin-3-yl)methanamine
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Description
“(1-Benzhydryl-3-methylazetidin-3-yl)methanamine” is a chemical compound with the molecular formula C18H22N2 . It is a derivative of Azetidine, a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties .
Synthesis Analysis
The synthesis of “(1-Benzhydryl-3-methylazetidin-3-yl)methanamine” involves multiple steps. One method involves the use of hydrogen chloride, palladium dihydroxide, and hydrogen in ethyl ether at 0 degrees Celsius, followed by a reaction in ethanol at room temperature . Another method involves a multi-step reaction with dimethylformamide and water at 60 degrees Celsius, followed by a reaction with lithium aluminium hydride in tetrahydrofuran .Molecular Structure Analysis
The InChI code for “(1-Benzhydryl-3-methylazetidin-3-yl)methanamine” is 1S/C18H21NO3S/c1-18(22-23(2,20)21)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 .Physical And Chemical Properties Analysis
“(1-Benzhydryl-3-methylazetidin-3-yl)methanamine” is a solid at room temperature. It should be stored sealed and dry at 2-8 degrees Celsius . The molecular weight of the compound is 331.44 .Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1-benzhydryl-3-methylazetidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWVMLPQUBNZIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435754 |
Source
|
Record name | 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine | |
CAS RN |
133891-59-5 |
Source
|
Record name | 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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